molecular formula C7H8N4 B8341955 (S)-4-(1-azido-ethyl)-pyridine

(S)-4-(1-azido-ethyl)-pyridine

Cat. No. B8341955
M. Wt: 148.17 g/mol
InChI Key: JDVNCEZHAFDXOB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:12][CH2:13][OH:14].[N:1](=[N+:2]=[N-:3])[CH:4]([CH3:5])[c:6]1[cH:7][cH:8][n:9][cH:10][cH:11]1>>[NH2:1][CH:4]([CH3:5])[c:6]1[cH:7][cH:8][n:9][cH:10][cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(N=[N+]=[N-])c1ccncc1

Outcomes

Product
Name
Type
product
Smiles
CC(N)c1ccncc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:12][CH2:13][OH:14].[N:1](=[N+:2]=[N-:3])[CH:4]([CH3:5])[c:6]1[cH:7][cH:8][n:9][cH:10][cH:11]1>>[NH2:1][CH:4]([CH3:5])[c:6]1[cH:7][cH:8][n:9][cH:10][cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(N=[N+]=[N-])c1ccncc1

Outcomes

Product
Name
Type
product
Smiles
CC(N)c1ccncc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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